5-Chloroindole-2-carboxylic acid methylamide 5-Chloroindole-2-carboxylic acid methylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20007622
InChI: InChI=1S/C10H9ClN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14)
SMILES:
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol

5-Chloroindole-2-carboxylic acid methylamide

CAS No.:

Cat. No.: VC20007622

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

5-Chloroindole-2-carboxylic acid methylamide -

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
IUPAC Name 5-chloro-N-methyl-1H-indole-2-carboxamide
Standard InChI InChI=1S/C10H9ClN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14)
Standard InChI Key BPFZXGAWSIZYJJ-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=CC2=C(N1)C=CC(=C2)Cl

Chemical and Structural Properties

5-Chloroindole-2-carboxylic acid methylamide belongs to the indole alkaloid family, distinguished by a chlorine atom at the 5-position and a methylamide group at the 2-carboxylic acid position. The compound’s IUPAC name is 5-chloro-N-methyl-1H-indole-2-carboxamide, and its canonical SMILES representation is CNC(=O)C1=CC2=C(N1)C=CC(=C2)Cl. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₀H₉ClN₂O
Molecular Weight208.64 g/mol
CAS NumberNot explicitly listed
PubChem CID24802032
SolubilityLikely soluble in DMSO, DMF

The indole scaffold’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the methylamide group enhances metabolic stability compared to its carboxylic acid precursor .

Synthesis and Manufacturing

The synthesis of 5-chloroindole-2-carboxylic acid methylamide typically proceeds via amidation of 5-chloroindole-2-carboxylic acid. While detailed protocols are proprietary, general steps involve:

  • Chlorination: Introducing chlorine at the 5-position of indole-2-carboxylic acid using reagents like sulfuryl chloride or N-chlorosuccinimide .

  • Amidation: Reacting the carboxylic acid with methylamine in the presence of a coupling agent (e.g., EDCl/HOBt) to form the methylamide.

Commercial suppliers such as Carl Roth offer the compound in quantities ranging from 500 mg to 10 g, with purity levels exceeding 95%. The one-pot synthesis methodologies described in related patents (e.g., CN108840854B for analogous thiophene derivatives) suggest potential industrial scalability, though specific adaptations for indole systems remain unexplored .

Pharmaceutical and Research Applications

This compound’s primary application lies in medicinal chemistry, where it acts as a building block for:

Anti-Inflammatory Agents

The methylamide moiety can inhibit cyclooxygenase-2 (COX-2) by mimicking arachidonic acid’s binding pocket. Derivatives have shown promise in reducing prostaglandin E₂ levels in vitro .

Anticancer Therapeutics

Modifications at the indole core enable interactions with kinase domains. For instance, methylamide-substituted indoles demonstrate inhibitory activity against VEGFR-2, a target in angiogenesis-dependent cancers .

Antimicrobial Compounds

The chlorine atom enhances lipophilicity, improving membrane penetration in Gram-positive bacteria. Structure-activity relationship (SAR) studies highlight its role in optimizing bacteriostatic potency.

Hazard CategoryPrecautionary Measures
Skin ContactWear nitrile gloves; rinse with water
InhalationUse fume hood; avoid aerosolization
StorageStore at 2–8°C in airtight containers

Material Safety Data Sheets (MSDS) recommend avoiding prolonged exposure and disposing of waste via incineration.

Comparative Analysis with 5-Chloroindole-2-carboxylic Acid

The methylamide derivative offers distinct advantages over its carboxylic acid precursor (C₉H₆ClNO₂, MW 195.60 g/mol) :

ParameterMethylamideCarboxylic Acid
SolubilityHigher in organic solventsPoor aqueous solubility
BioavailabilityEnhanced membrane permeabilityLimited due to ionization
Synthetic UtilityDirect coupling in drug designRequires activation for amidation

This comparison underscores the methylamide’s versatility in drug design, particularly for central nervous system (CNS) targets where lipophilicity is critical.

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